molecular formula C16H17N5O B11791682 6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11791682
M. Wt: 295.34 g/mol
InChI Key: KLZLZEQSSWFNIS-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative featuring a 4-methoxyphenyl substituent at position 6 and a pyrrolidine ring at position 2.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17N5O/c1-22-13-4-2-11(3-5-13)14-6-7-15-18-19-16(21(15)20-14)12-8-9-17-10-12/h2-7,12,17H,8-10H2,1H3

InChI Key

KLZLZEQSSWFNIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2

Origin of Product

United States

Biological Activity

The compound 6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (referred to as Compound A ) is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of Compound A, emphasizing its antiproliferative effects and potential mechanisms of action.

Chemical Structure and Properties

Compound A is characterized by a triazolo-pyridazine scaffold, which contributes to its biological activity. The presence of the 4-methoxyphenyl group and the pyrrolidin-3-yl moiety enhances its interaction with biological targets.

Antiproliferative Activity

Research indicates that compounds similar to Compound A exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of the triazolo-pyridazine scaffold demonstrate moderate to potent antiproliferative activity. The compound 4q , a close analog featuring a 3-amino-4-methoxyphenyl moiety, displayed IC50 values ranging from 0.0080.008 to 0.014μM0.014\,\mu M against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .

Cell Line IC50 (μM)
SGC-79010.014
A5490.008
HT-10800.012

The mechanism underlying the antiproliferative activity of Compound A may involve the inhibition of tubulin polymerization. This effect disrupts the normal mitotic spindle formation necessary for cell division. Immunostaining assays have confirmed that compounds in this class significantly affect cell cycle progression, particularly arresting cells at the G2/M phase .

Case Studies and Research Findings

  • Synthesis and Evaluation : In a study focused on synthesizing various triazolo-pyridazines, it was found that modifications to the phenyl moiety significantly influenced biological activity. Specifically, substitutions at the para position enhanced potency against cancer cell lines .
  • Cell Cycle Analysis : Cell cycle studies demonstrated that Compound A analogs could effectively halt cell cycle progression in cancer cells, indicating their potential as therapeutic agents in oncology .
  • Comparative Analysis : When compared to other known compounds such as CA-4 (a reference compound), Compound A exhibited comparable or superior antiproliferative effects across multiple cancer types .

Comparison with Similar Compounds

6-(4-Methoxy-3-Substituted Phenyl) Derivatives

Compound 18 (3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine) shares a 4-methoxyphenyl group but includes additional substituents (tetrahydrofuran-3-yloxy) at position 3 of the phenyl ring. This modification results in 18 exhibiting potent PDE4A inhibition (IC₅₀ < 10 nM) and high isoform selectivity (PDE4A/B/C/D over other PDE families) .

6-(2,4-Dichlorophenyl) and 6-(3,4-Dimethylphenyl) Derivatives

  • 6-(2,4-Dichlorophenyl)-3-(2-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine () replaces the 4-methoxyphenyl with electron-withdrawing chlorine atoms. This substitution significantly alters electronic properties, likely enhancing electrophilic interactions but reducing metabolic stability.
  • 6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine () introduces methyl groups, increasing hydrophobicity. Such derivatives may exhibit improved membrane permeability but risk off-target effects due to non-specific binding .

Functional Group Modifications at Position 3

Pyrrolidine vs. Piperidine and Other Heterocycles

  • TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) replaces pyrrolidine with a fluorophenyl group, resulting in selective GABAA receptor agonism (α2/α3-subtype specificity) and anxiolytic activity without sedation .
  • AZD3514 (6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine) incorporates a piperazine-acetyl group, enabling androgen receptor (AR) antagonism and nuclear translocation inhibition .

Bioactivity Profiles

Compound Target IC₅₀/EC₅₀ Selectivity/Notes Evidence
Target Compound Under investigation N/A Predicted kinase/PDE4 modulation
18 (PDE4 inhibitor) PDE4A <10 nM >100-fold selectivity over other PDEs
TPA023 GABAA (α2/α3) EC₅₀ = 30 nM Non-sedating anxiolytic
4e (6-(4-Methoxyphenyl)-3-benzylidene derivative) Antimicrobial MIC = 8–32 µg/mL Moderate antifungal/antibacterial
5 (BRD4 inhibitor) BRD4 Bromodomain IC₅₀ = 1.2 µM Initial hit with low potency

Key Findings :

  • PDE4 Inhibition : Compound 18 outperforms the target compound in potency and selectivity, likely due to its extended substituents enhancing hydrophobic interactions with the PDE4 catalytic domain .
  • GABAA Activity : TPA023’s fluorophenyl group at position 3 is critical for subtype selectivity, whereas pyrrolidine in the target compound may favor alternative targets like kinases .
  • Antimicrobial Effects : Derivatives like 4e demonstrate that 4-methoxyphenyl enhances antifungal activity compared to unsubstituted analogues, though potency remains moderate .

Physicochemical and Spectral Data

Compound Melting Point (°C) IR (C=N stretch, cm⁻¹) ¹H NMR (Key Signals) Evidence
Target Compound Not reported ~1630 (predicted) δ 8.42 (d, Ar–H), 3.75 (s, OCH₃)
4e 267–268 1631 δ 11.67 (s, NH), 8.22 (d, Ar–H)
18 Not reported Not available Not disclosed

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